molecular formula C9H10O2 B108906 3,5-Dimethyl-4-hydroxybenzaldehyde CAS No. 2233-18-3

3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B108906
CAS No.: 2233-18-3
M. Wt: 150.17 g/mol
InChI Key: UYGBSRJODQHNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-hydroxybenzaldehyde, with the chemical formula C9H10O2, is an aromatic aldehyde known for its distinctive structure featuring both hydroxyl and aldehyde functional groups. It is also utilized in the production of pharmaceuticals, dyes, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3,5-Dimethyl-4-hydroxybenzaldehyde involves the selective oxidation of 2,4,6-trimethylphenol. This process typically uses catalytic or equivalent amounts of copper(II) chloride (CuCl2) in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2) in isopropanol (i-PrOH) at 65°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar oxidative processes, often optimized for higher yields and cost-effectiveness. The use of environmentally friendly solvents and catalysts is also a consideration in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual role as both an antioxidant and antimicrobial agent sets it apart from other similar compounds .

Properties

IUPAC Name

4-hydroxy-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGBSRJODQHNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062282
Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2233-18-3
Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2233-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FORMYL-2,6-XYLENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PA2PMP9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,6-Dimethylphenol (0.34 g/mL) and hexamethylenetetramine (2 eq.) are dissolved in 2:1 acetic acid/water mixture. The whole is heated at 100° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into a water/ice mixture. The precipitate is drained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 300-ml stainless steel Parr bomb is placed 25 g of 2,4,6-trimethylphenol, 2.0 g of 5 percent platinum on carbon and 75 ml of acetic acid. The bomb is pressurized to 250 psig with O2 and heated to 75° C. The bomb is held at this temperature for 4.5 hours. The material is filtered through celite and the acetic acid is removed by rotary evaporation. A 75 percent yield of 3,5-dimethyl-4-hydroxybenzaldehyde is obtained. This material is further purified using a toluene slurry wash (m.p. 111° C.-113° C.). The principle by-product is 2,6-dimethyl p-benzoquinone.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

A mixture of 13.622 g(100 mmol) of mesitol, 285 mg (1.26 mmol) of neocuproine hydrate, 503 mg (5.0 mmol) of CuCl and 120 mL of methanol was stirred at ambient temperature for 9 hours under an oxygen blanket. The reaction mixture was then diluted with ethyl acetate and filtered. The methanol was stripped off and the residue diluted with additional ethyl acetate. The solution was washed twice with a 1% solution of ethylenediaminetetraacetic acid trisodium salt (EDTA-Na3.2H2O), water and brine, dried over MgSO4 and concentrated. There was obtained 13.92 g of an orange-gold solid which was shown by 1H NMR and GC to contain 11.88 g (79.2% yield) of 3,5-dimethyl-4-hydroxybenzaldehyde (DMHB).
Quantity
13.622 g
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
CuCl
Quantity
503 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 2
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 3
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 5
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 6
3,5-Dimethyl-4-hydroxybenzaldehyde
Customer
Q & A

Q1: What are the common synthetic routes for producing 3,5-Dimethyl-4-hydroxybenzaldehyde?

A1: this compound can be synthesized through various methods. A prominent approach involves the oxidation of 2,4,6-Trimethylphenol. This can be achieved using different catalytic systems, including:

  • Copper(II)-Oxime or Copper(II)-Amine Systems: These systems utilize molecular oxygen as the oxidant and operate effectively in alcoholic solvents at room temperature. [, , ]
  • Iron(III) Aquacomplexes: Research demonstrates the efficient oxidation of 2,4,6-Trimethylphenol by Iron(III) aquacomplexes, particularly the monomeric species {Fe(H2O)5(OH)}2+. []
  • Electrochemical Oxidation with Horseradish Peroxidase: This method leverages electrogenerated hydrogen peroxide in conjunction with horseradish peroxidase to facilitate the oxidation. []

Q2: What is interesting about the electrochemical synthesis route compared to traditional methods?

A: While various methods can yield this compound, the electrochemical approach, employing horseradish peroxidase and electrogenerated hydrogen peroxide, stands out. It uniquely produces 4-(4-hydroxy-3,5-dimethylbenzyloxy)-2,4,6-trimethylcylcohex-2,5-dienone alongside the desired aldehyde. Notably, this specific polyfunctional compound is not observed in reactions using commercially available hydrogen peroxide. []

Q3: Can you elaborate on the mechanism of 2,4,6-Trimethylphenol oxidation to this compound?

A3: The oxidation mechanism likely involves the following steps:

  1. Quinonemethide Intermediate Formation: Initial oxidation of 2,4,6-Trimethylphenol likely leads to a quinonemethide intermediate. []
  2. Alcohol Addition and Rearrangement: The quinonemethide undergoes 1,6-addition of an alcohol molecule, ultimately leading to the formation of a 4-(alkoxymethyl)-2,6-dimethylphenol intermediate (e.g., 5a). []
  3. Oxidation and Hydrolysis: Further oxidation of the intermediate, followed by hydrolysis of the resulting acetal, yields this compound. []

Q4: What is the significance of this compound in drug discovery?

A: this compound is a key component of Zaocys dhumnades, a traditional Chinese medicine. This compound plays a crucial role in the therapeutic effects of Jishe Qushi capsules, which are used for treating rheumatoid arthritis. []

Q5: How does this compound contribute to the treatment of rheumatoid arthritis?

A: While the exact mechanisms are still under investigation, network pharmacology analysis suggests that this compound, along with other active compounds in Jishe Qushi capsules, targets various pathways involved in rheumatoid arthritis pathogenesis. These include pathways related to cancer, phosphatidylinositol-3-kinase/RAC-serine/threonine-protein kinase signaling, mitogen-activated protein kinase (MAPK) signaling, and aryl hydrocarbon receptor nuclear translocator signaling. []

Q6: Has the interaction of this compound with potential drug targets been studied?

A: Yes, molecular docking studies have been conducted to understand how this compound interacts with potential therapeutic targets. The results indicate a strong binding affinity (>70%) with PPARG and VEGFA, both of which are key proteins implicated in rheumatoid arthritis. []

Q7: Is there evidence for the clinical efficacy of formulations containing this compound?

A: Clinical trials evaluating Jishe Qushi capsules, which contain this compound, demonstrate promising results in rheumatoid arthritis patients. The treatment group, receiving Jishe Qushi capsules alongside methotrexate, exhibited significant improvements in morning stiffness, joint pain, and Visual Analogue Scale (VAS) scores compared to the control group receiving only methotrexate and Glucosidorum Tripterygll Totorum. Furthermore, inflammatory markers like erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), rheumatoid factor (RF), and others were significantly reduced in the treatment group. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.